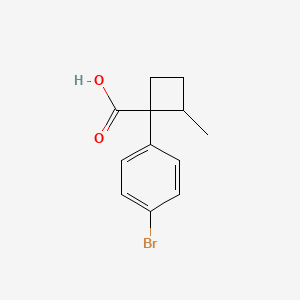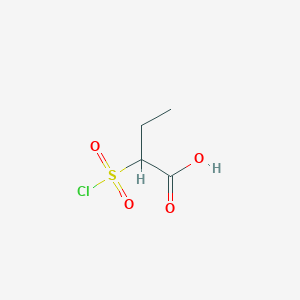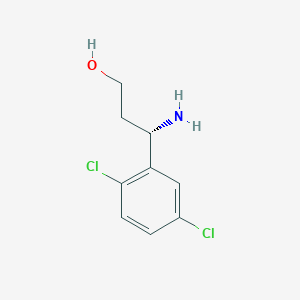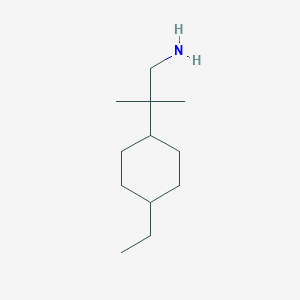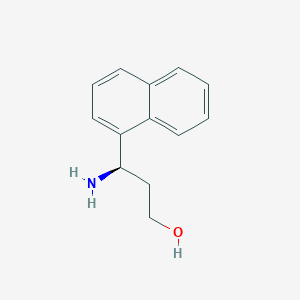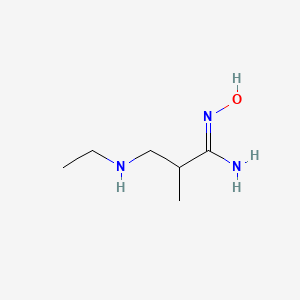
2-(2-((5-Chloro-2-methoxyphenyl)amino)-4-oxo-4,5-dihydrothiazol-5-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-((5-Chloro-2-methoxyphenyl)amino)-4-oxo-4,5-dihydrothiazol-5-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide is a complex organic compound that features a unique combination of functional groups This compound is characterized by the presence of a thiazole ring, a chloro-substituted methoxyphenyl group, and a trifluoromethoxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((5-Chloro-2-methoxyphenyl)amino)-4-oxo-4,5-dihydrothiazol-5-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable thioamide and a halogenated ketone under acidic or basic conditions.
Introduction of the Chloro-Substituted Methoxyphenyl Group: This step involves the nucleophilic substitution of a chloro-substituted methoxyphenylamine with the thiazole intermediate.
Attachment of the Trifluoromethoxyphenyl Group: The final step includes the acylation of the amine group with a trifluoromethoxy-substituted acetic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-((5-Chloro-2-methoxyphenyl)amino)-4-oxo-4,5-dihydrothiazol-5-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-(2-((5-Chloro-2-methoxyphenyl)amino)-4-oxo-4,5-dihydrothiazol-5-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-(2-((5-Chloro-2-methoxyphenyl)amino)-4-oxo-4,5-dihydrothiazol-5-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular pathways and biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-((5-Chloro-2-methoxyphenyl)amino)-4-oxo-4,5-dihydrothiazol-5-yl)-N-(4-methoxyphenyl)acetamide: Similar structure but lacks the trifluoromethoxy group.
2-(2-((5-Chloro-2-methoxyphenyl)amino)-4-oxo-4,5-dihydrothiazol-5-yl)-N-(4-chlorophenyl)acetamide: Similar structure but contains a chlorophenyl group instead of a trifluoromethoxyphenyl group.
Uniqueness
The presence of the trifluoromethoxy group in 2-(2-((5-Chloro-2-methoxyphenyl)amino)-4-oxo-4,5-dihydrothiazol-5-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide imparts unique chemical and biological properties. This group enhances the compound’s lipophilicity, stability, and ability to interact with specific molecular targets, making it distinct from similar compounds.
Eigenschaften
Molekularformel |
C19H15ClF3N3O4S |
|---|---|
Molekulargewicht |
473.9 g/mol |
IUPAC-Name |
2-[2-(5-chloro-2-methoxyphenyl)imino-4-oxo-1,3-thiazolidin-5-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide |
InChI |
InChI=1S/C19H15ClF3N3O4S/c1-29-14-7-2-10(20)8-13(14)25-18-26-17(28)15(31-18)9-16(27)24-11-3-5-12(6-4-11)30-19(21,22)23/h2-8,15H,9H2,1H3,(H,24,27)(H,25,26,28) |
InChI-Schlüssel |
DTAUICHJAHTHBD-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)Cl)N=C2NC(=O)C(S2)CC(=O)NC3=CC=C(C=C3)OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


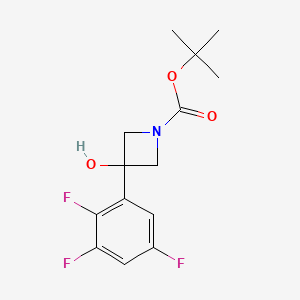

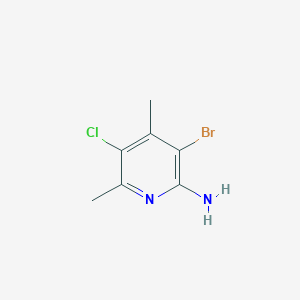
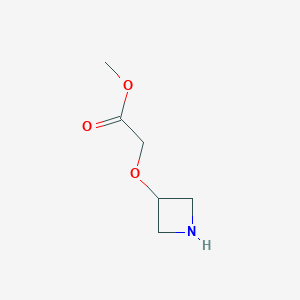
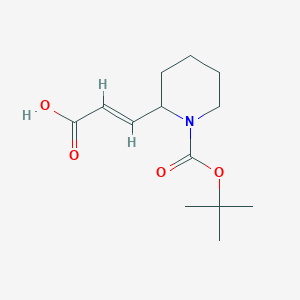

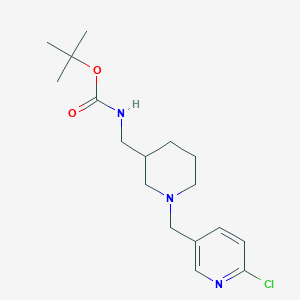
amine](/img/structure/B13078807.png)
